4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide
Description
Early Developments in Photoaffinity Labeling
The concept of photoaffinity labeling originated in the 1960s as a method to "trap" non-covalent interactions between biomolecules. Initial approaches relied on aryl azides, which generated reactive nitrenes upon UV irradiation (365 nm). However, these compounds suffered from poor stability in aqueous environments and required prolonged irradiation times, leading to nonspecific binding. Benzophenones, introduced in the 1970s, offered improved selectivity through triplet-state reactivity but were limited by their bulkiness (molecular weights >180 g/mol) and incompatibility with polar solvents.
The 1980s marked a paradigm shift with the adoption of diazirines. These compounds addressed key limitations:
The Rise of Trifluoromethyl Diazirines
Early diazirines like 3-trifluoromethyl-3-phenyldiazirine demonstrated superior carbene stabilization compared to methyl-substituted analogs. The electronegative trifluoromethyl group:
- Enhanced singlet-state carbene formation : Electron-withdrawing effects stabilized the singlet carbene, increasing reaction efficiency with biomolecules.
- Reduced diazo isomerization : Linear diazo isomers (a competing photoproduct) decreased from 30% in methyl-diazirines to <5% in trifluoromethyl variants.
- Improved metabolic stability : The CF₃ group resisted enzymatic degradation in cellular environments.
Table 1: Comparison of Photoreactive Groups
| Property | Aryl Azides | Benzophenones | Trifluoromethyl Diazirines |
|---|---|---|---|
| Activation Wavelength | 254–300 nm | 350–365 nm | 350–365 nm |
| Irradiation Time | Hours | Hours | 1–5 minutes |
| Reactive Species | Nitrene | Triplet carbonyl | Singlet carbene |
| Typical Incorporation Yield | <5% | 10–15% | 20–30% |
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHOBKSUXHPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-aminobenzamide with trifluoromethyl diazirine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The diazirine ring can be reduced to form different intermediates.
Substitution: The benzamide structure allows for substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is an organic compound that falls under the category of life science chemicals . It contains a trifluoromethyl diazirine group, which is a photoreactive building block . The activation of trifluoromethyl diazirine by UV light (350 nm) yields a flexible carbene, which can insert into C-H, N-H, and O-H bonds .
Chemical Properties
- Chemical Formula:
- Molecular Weight: 229.16 g/mol
- IUPAC Name: 4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
- SMILES Notation: C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F
Safety Information
- Signal Word: Warning
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P280-P301 P312-P302 P352-P305 P351 P338
Scientific Research Applications
This compound is primarily used in the design of photoaffinity labeling reagents (PALs) to investigate protein binding sites .
Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify the binding partners of a protein or other biomolecule. It involves using a photoreactive molecule that, upon activation by light, forms a covalent bond with a nearby molecule. This compound can be used as a building block for such photoreactive molecules .
- Hsp90 C-terminal domain probing: Glucosyl-novobiocin-based diazirine photoaffinity labeling reagents (PALs) have been synthesized to probe the Hsp90 C-terminal domain .
- Investigating protein interactions: This compound is useful in creating photoaffinity tool compounds for the investigation of dimethoxy-protected intermediate .
Synthesis of Labeled Compounds
This compound is used as a building block in the synthesis of more complex molecules .
- Synthesis of Amino-alcohol derivatives: It is used in the synthesis of (2R,3S)-3-Amino-4-phenyl-1-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)amino)butan-2-ol hydrochloride salt .
Table of Compounds synthesized using this compound
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide involves the formation of reactive intermediates upon exposure to ultraviolet light. The diazirine ring forms a carbene intermediate, which can then interact with nearby molecules, making it useful for studying molecular interactions and binding sites . The trifluoromethyl group enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Research Findings and Data Tables
Table 1: Photolysis Efficiency in Biomolecular Labeling
Table 2: Stability Under Experimental Conditions
Biological Activity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is a novel compound featuring a trifluoromethyl group and a diazirine moiety, which is of significant interest in biological research due to its unique properties. This compound is primarily utilized in photoaffinity labeling, a technique that allows for the study of protein-ligand interactions, thereby providing insights into cellular mechanisms and drug development.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C9H6F3N3O |
| Molecular Weight | 229.16 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
| PubChem CID | 67408070 |
The trifluoromethyl group contributes to the compound's stability and reactivity, enhancing its utility in biological applications. The diazirine moiety acts as a photoreactive site, enabling covalent bond formation with target proteins upon UV irradiation. This property is crucial for studying protein interactions in complex biological systems.
Photoaffinity Labeling
This compound serves as a photoaffinity probe, allowing researchers to map protein interactions within cells. Upon exposure to UV light, the diazirine ring generates a reactive carbene that can covalently bond to nearby amino acid residues in proteins. This technique has been employed to elucidate various biological pathways and understand disease mechanisms.
Case Study: Protein Interaction Mapping
In one study, the compound was utilized to investigate the interactions between specific enzymes and their substrates. Following UV irradiation, proteins were isolated and analyzed using mass spectrometry, revealing critical insights into enzymatic activity and regulation .
Cellular Effects
Research indicates that compounds with trifluoromethyl groups can significantly impact cellular processes. For instance, studies have shown that this compound can alter cell signaling pathways by modifying protein interactions, which may lead to changes in cellular responses such as proliferation and apoptosis .
Safety and Toxicology
The compound is classified as hazardous according to OSHA standards, with potential effects including skin irritation and respiratory issues upon exposure. Proper safety measures should be observed when handling this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between activated benzamide derivatives and diazirine precursors. Key steps include:
- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation under inert atmospheres .
- Solvent selection (e.g., dimethyl sulfoxide or tetrahydrofuran) to enhance solubility and reaction efficiency .
- Temperature control (often 0–25°C) to minimize diazirine decomposition .
- Critical Considerations : Optimize pH (neutral to slightly basic) and reaction time (6–24 hours) to maximize yield. Purification via column chromatography or recrystallization is recommended .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the stability considerations for storing this compound, and how should they be managed?
- Methodological Answer :
- Light Sensitivity : Diazirine moieties degrade under UV/visible light; store in amber vials at –20°C .
- Moisture Control : Use desiccants to prevent hydrolysis of the amide bond .
- Short-Term Use : Prepare fresh solutions in anhydrous DMSO for biological assays to avoid solvent-induced degradation .
Advanced Research Questions
Q. How can researchers optimize photoaffinity labeling efficiency using this compound, considering diazirine photolysis parameters?
- Methodological Answer :
- UV Activation : Use 350–365 nm UV light for 5–15 minutes to trigger diazirine crosslinking without damaging biomolecules .
- Competition Experiments : Include non-labeled analogs to confirm binding specificity .
- Quenching Agents : Add β-mercaptoethanol post-irradiation to terminate residual radicals .
Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models when using this compound?
- Methodological Answer :
- Metabolic Stability : Pre-screen using liver microsome assays to identify metabolic hotspots (e.g., diazirine or benzamide hydrolysis) .
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
- Target Engagement Validation : Use isotopic labeling (e.g., ¹⁸F or ³H) to track tissue distribution and target binding .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity of the benzamide ring, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids .
- Steric Effects : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance during palladium-catalyzed reactions .
- Computational Validation : Density Functional Theory (DFT) can model charge distribution and predict reaction sites .
Data Analysis & Theoretical Frameworks
Q. How should researchers design experiments to resolve contradictory data on the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
- Machine Learning : Train models on inhibition data from analogs to predict binding affinities .
Q. What theoretical frameworks guide the study of this compound’s interactions with lipid membranes or protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model membrane permeability and partitioning using force fields like CHARMM36 .
- Free Energy Calculations : Use umbrella sampling or MM/PBSA to quantify binding energies .
- Pharmacophore Mapping : Align structural features with known bioactive scaffolds to rationalize target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
